2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide
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Description
2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide is a heterocyclic compound with a complex structure. It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine moiety. Quinolines have versatile applications in industrial and synthetic organic chemistry, making them essential scaffolds for drug discovery and medicinal chemistry .
Synthesis Analysis
Several synthesis protocols exist for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols also contribute to quinoline synthesis .
One specific method, the Pätzinger quinoline synthesis , involves the reaction of isatin with an α-methylene carbonyl compound in the presence of a base in ethanol. This yields the substituted quinoline derivative .
Molecular Structure Analysis
The molecular formula of This compound is C~11~H~11~N . Its unique structure combines a quinoline core with additional methyl and sulfonyl groups. The precise arrangement of atoms and bonds determines its properties and potential applications .
Mechanism of Action
Properties
IUPAC Name |
2,8-dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-6-4-7-13-14(10-12(2)18-15(11)13)16(19)17-8-5-9-22(3,20)21/h4-7,9-10H,8H2,1-3H3,(H,17,19)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILOKEMAMDTIAD-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NCC=CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NC/C=C/S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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